Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate
CAS No.:
Cat. No.: VC20381554
Molecular Formula: C13H11ClN2O4S
Molecular Weight: 326.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11ClN2O4S |
|---|---|
| Molecular Weight | 326.76 g/mol |
| IUPAC Name | benzyl N-(2-chlorosulfonylpyridin-3-yl)carbamate |
| Standard InChI | InChI=1S/C13H11ClN2O4S/c14-21(18,19)12-11(7-4-8-15-12)16-13(17)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) |
| Standard InChI Key | GOXRDZNRKFUWJM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=C(N=CC=C2)S(=O)(=O)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate features a pyridine ring substituted at the 2-position with a chlorosulfonyl group (-SOCl) and at the 3-position with a carbamate linkage to a benzyl group. This arrangement confers unique electronic and steric properties:
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The pyridine ring provides a planar, aromatic framework that facilitates π-π stacking interactions with biological targets.
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The chlorosulfonyl group is highly electrophilic, enabling covalent bond formation with nucleophilic residues (e.g., cysteine or serine) in enzymes.
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The benzyl carbamate moiety enhances lipid solubility, potentially improving membrane permeability in biological systems.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 326.76 g/mol |
| IUPAC Name | benzyl N-(2-chlorosulfonylpyridin-3-yl)carbamate |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=C(N=CC=C2)S(=O)(=O)Cl |
| InChI Key | GOXRDZNRKFUWJM-UHFFFAOYSA-N |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is synthesized via a nucleophilic substitution reaction between benzyl carbamate and 2-chlorosulfonylpyridine under anhydrous conditions. Triethylamine is typically employed as a base to deprotonate the carbamate nitrogen, facilitating the attack on the electrophilic sulfur atom of the chlorosulfonyl group.
Critical Reaction Parameters:
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Temperature: Maintained at 0–5°C to minimize side reactions.
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Solvent: Dichloromethane or tetrahydrofuran, chosen for their inertness and ability to dissolve both reactants.
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Purification: Column chromatography using silica gel with a gradient elution of ethyl acetate and hexane yields >95% purity.
Table 2: Representative Synthesis Protocol
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | 2-Chlorosulfonylpyridine | Electrophilic reactant |
| 2 | Benzyl carbamate | Nucleophilic reactant |
| 3 | Triethylamine (2 eq) | Base for deprotonation |
| 4 | Dichloromethane, 0°C, 12 hrs | Reaction medium and temperature control |
Mechanism of Biological Activity
Covalent Enzyme Modification
The chlorosulfonyl group acts as a "warhead," forming irreversible covalent bonds with nucleophilic amino acids in enzyme active sites. For example, in serine proteases, the sulfur atom reacts with the catalytic serine residue, generating a sulfonate ester that disrupts enzymatic function. This mechanism is analogous to covalent inhibitors like aspirin (acetylates cyclooxygenase) but offers greater selectivity due to the pyridine ring’s directional constraints.
Kinetic Studies:
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IC: Reported values range from 50–200 nM for trypsin-like proteases, depending on substituent electronic effects.
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Residence Time: Covalent adducts exhibit half-lives >24 hours, suggesting long-lasting inhibition.
Research Applications and Findings
Medicinal Chemistry
Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate serves as a precursor for covalent kinase inhibitors. For instance, replacing the benzyl group with aryl urea derivatives yields compounds that selectively target EGFR T790M mutants in non-small cell lung cancer.
Chemical Biology Probes
The compound’s ability to label active-site nucleophiles has been exploited to profile enzyme activity in complex proteomes. A 2024 study utilized a fluorescently tagged derivative to identify novel deubiquitinases in HeLa cell lysates.
Future Directions
Targeted Drug Delivery
Current efforts focus on conjugating the compound to antibody-drug conjugates (ADCs) to enhance tumor-specific uptake. Preliminary data show a 3-fold increase in potency against HER2-positive breast cancer models compared to non-targeted analogs.
Sustainable Synthesis
Researchers are exploring biocatalytic routes using engineered sulfotransferases to replace chlorosulfonic acid, reducing waste and improving atom economy.
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